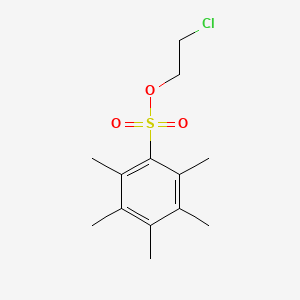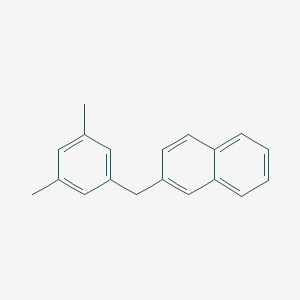
2-(3,5-Dimethylbenzyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylbenzyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features a naphthalene core substituted with a 3,5-dimethylbenzyl group at the second position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)naphthalene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a naphthalene boronic acid derivative with a 3,5-dimethylbenzyl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of naphthalene with 3,5-dimethylbenzyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylbenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid for sulfonation or nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
2-(3,5-Dimethylbenzyl)naphthalene has several applications in scientific research:
作用機序
The mechanism of action of 2-(3,5-Dimethylbenzyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, naphthalene derivatives are known to interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the structural modifications and the context of their application.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern.
Uniqueness
2-(3,5-Dimethylbenzyl)naphthalene is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
13183-55-6 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC名 |
2-[(3,5-dimethylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C19H18/c1-14-9-15(2)11-17(10-14)12-16-7-8-18-5-3-4-6-19(18)13-16/h3-11,13H,12H2,1-2H3 |
InChIキー |
QWYNHGPSBUKYDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC2=CC3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


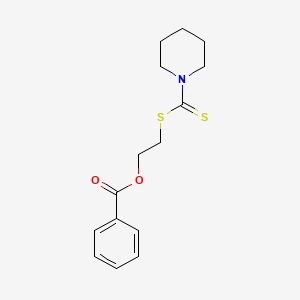
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
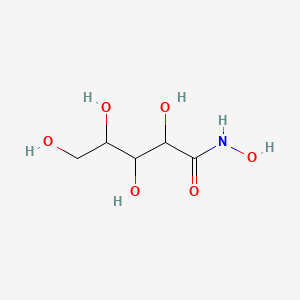
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
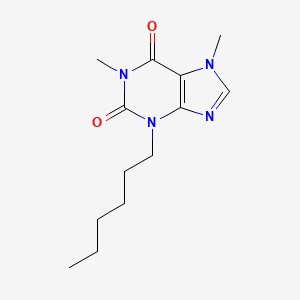
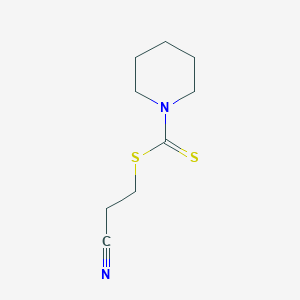
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
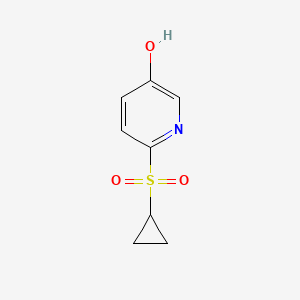

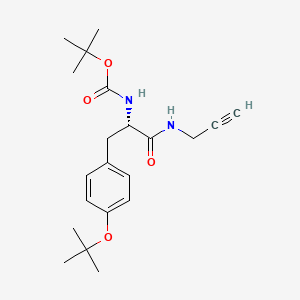
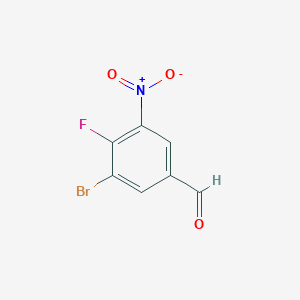
![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
